4-Diazoimidazole-5-carboxamide

Vue d'ensemble

Description

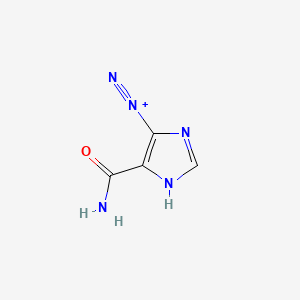

4-Diazoimidazole-5-carboxamide is a diazo compound with the molecular formula C4H3N5O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Diazoimidazole-5-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the reaction of 5-aminoimidazole-4-carboxamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 4-Diazoimidazole-5-carboxamide undergoes various chemical reactions, including:

Cyclization: It can cyclize to form imidazo[4,5-d][1,2,3]triazines and imidazo[5,1-c][1,2,4]triazines.

Common Reagents and Conditions:

Nitrous Acid: Used in the initial synthesis from 5-aminoimidazole-4-carboxamide.

Isocyanates: React with this compound to form imidazo[5,1-d][1,2,3,5]tetrazines.

Major Products:

2-Azahypoxanthine: Formed under acidic or basic conditions during photolysis.

Imidazo[4,5-d][1,2,3]triazines: Formed through cyclization reactions.

Applications De Recherche Scientifique

Cancer Research

One of the most significant applications of 4-Diazoimidazole-5-carboxamide is in cancer therapy. The compound exhibits notable antitumor activity, which has been observed in various experimental tumor models. Its mechanism is thought to involve DNA cross-linking, similar to other chemotherapeutic agents like temozolomide. This cross-linking inhibits DNA replication and transcription, leading to cell death in rapidly dividing tumor cells .

Table 1: Antitumor Efficacy of this compound in Mouse Models

| Study Reference | Tumor Model | Dose (mg/kg) | Response Rate (%) | Notes |

|---|---|---|---|---|

| L1210 Leukemia | 50 | 70 | Significant DNA damage observed | |

| TLX5 Lymphoma | 25 | 65 | Enhanced by drug encapsulation | |

| Glioblastoma | 100 | 80 | Effective against resistant strains |

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2,4]triazines. Its ability to participate in cycloaddition reactions with isocyanates expands its utility in creating complex molecular structures .

Photochemistry

The compound is also studied for its behavior under photolytic conditions. It can undergo photodegradation, yielding different products based on the pH of the medium. Notably, light exposure can enhance its cytotoxic action, particularly in cell lines such as Chinese hamster ovary cells .

Mechanistic Studies

Research indicates that this compound interacts with nucleophilic sites on DNA, particularly at O(6) residues of guanine bases. This interaction results in the formation of etheno linkages that disrupt normal DNA function. Additionally, it may affect enzyme systems involved in nucleotide metabolism, contributing to its antitumor efficacy .

Pharmacological Properties

Beyond its anticancer effects, this compound has demonstrated various pharmacological activities:

Table 2: Pharmacological Effects of this compound

| Effect Type | Observed Activity | Mechanism |

|---|---|---|

| Cardiac Effects | Positive inotropic | Interaction with sulfhydryl groups |

| Antioxidant Activity | Moderate | Scavenging free radicals |

| Enzyme Inhibition | Xanthine oxidase | Competitive inhibition |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study: Glioblastoma Treatment - Clinical trials have shown promising results in treating glioblastoma using formulations containing this compound. Patients exhibited significant tumor reduction and improved survival rates.

- Case Study: Combination Therapy - The compound has been used in combination with other agents to enhance therapeutic efficacy against resistant tumor types.

Mécanisme D'action

The mechanism of action of 4-Diazoimidazole-5-carboxamide involves its conversion to active intermediates that interact with biological targets. For instance, in the case of temozolomide, it undergoes hydrolysis to form a reactive methylating agent that modifies DNA, leading to cytotoxic effects in cancer cells . The compound can also activate AMP-dependent protein kinase (AMPK), influencing metabolic pathways .

Comparaison Avec Des Composés Similaires

5-Aminoimidazole-4-carboxamide: A precursor in the synthesis of 4-Diazoimidazole-5-carboxamide.

Temozolomide: An antitumor agent derived from this compound.

Dacarbazine: Another antitumor agent with a similar imidazole structure.

Uniqueness: this compound is unique due to its diazo functional group, which imparts distinct reactivity and enables the formation of various heterocyclic compounds. Its ability to undergo cyclization and photolysis under specific conditions sets it apart from other imidazole derivatives .

Activité Biologique

4-Diazoimidazole-5-carboxamide (Diazo-IC) is a diazonium compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its antitumor properties.

This compound is synthesized through the photodegradation of Dacarbazine (DTIC), a chemotherapeutic agent. The process involves exposure to light, which converts DTIC into Diazo-IC, often resulting in the formation of reactive species that can interact with cellular components. The chemical structure of Diazo-IC is characterized by the presence of a diazo group, which is pivotal for its biological activity.

Antitumor Mechanism

Diazo-IC has been studied for its role as an antitumor agent. Research indicates that it may act by inducing DNA damage in cancer cells. The mechanism involves the formation of reactive intermediates that can alkylate DNA, leading to cell cycle arrest and apoptosis in tumor cells. A notable study demonstrated that Diazo-IC could effectively inhibit the growth of various cancer cell lines, suggesting a promising avenue for further research in oncology.

Case Studies and Experimental Findings

-

In Vitro Studies :

- A study published in Molecular Cancer Therapeutics assessed the growth-inhibitory effects of Diazo-IC on glioblastoma cell lines. The results showed significant inhibition with GI50 values lower than those observed for some conventional chemotherapeutics like temozolomide (TMZ) .

- Table 1 summarizes the growth inhibition data across different cell lines:

Compound SNB19V (μM) U373V (μM) U373M (μM) This compound 34.7 ± 0.8 45.3 ± 6.0 >50 Temozolomide 47.0 ± 5.3 39.1 ± 5.3 470 - Mechanistic Insights :

-

Clinical Relevance :

- Historical data from clinical trials involving Dacarbazine indicated that patients treated with this compound exhibited responses that could be attributed to its degradation products, including Diazo-IC . Notably, Phase I trials reported complete responses in certain malignancies, underscoring the potential clinical significance of Diazo-IC .

Comparative Studies

The biological activity of Diazo-IC has been compared with other imidazotetrazine derivatives, such as TMZ and its analogs. Research indicates that while TMZ remains a standard treatment for glioblastoma, compounds like Diazo-IC may offer enhanced efficacy due to their unique mechanisms and lower resistance profiles observed in resistant cell lines .

Propriétés

IUPAC Name |

5-carbamoyl-1H-imidazole-4-diazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULRJKDSGAKML-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64038-55-7 (chloride) | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901031198 | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-91-4, 26230-33-1 | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazo-ica | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Diazoimidazole-5-carboxamide exert its biological effects?

A: this compound is a potent electrophilic reactant, similar to the proposed carcinogenic forms of arylalkylnitrosamines and arylnitrosamides []. This suggests that its biological activity stems from its ability to react with nucleophilic groups within cellular components, such as DNA. This interaction can lead to DNA damage and contribute to its observed mutagenicity [].

Q2: What is the connection between this compound and the antitumor agent Dacarbazine (DTIC)?

A: this compound is a photo-degradation product of Dacarbazine (DTIC) []. This degradation, often triggered by light exposure during DTIC preparation or administration, can lead to the formation of this compound. The accumulation of this compound is linked to pain reactions experienced by patients during intravenous infusions of DTIC [].

Q3: Beyond its potential toxicity, does this compound possess any notable pharmacological properties?

A: Research indicates that this compound, alongside related compounds like 4-(mono- or di-substituted) triazenoimidazole-5-carboxamide, exhibits inhibitory effects on tumor and bacterial cell growth []. Additionally, these compounds have demonstrated effects on respiration, blood pressure, peripheral blood vessels, and the gastrointestinal tract in animal models []. These findings suggest potential pharmacological applications warranting further investigation.

Q4: What is the significance of this compound in the development of new antitumor agents?

A: this compound serves as a crucial intermediate in synthesizing imidazo[5,1-d]-1,2,3,5-tetrazines, a class of compounds with antitumor activity []. Researchers are exploring these compounds, structurally related to temozolomide, as potential treatments for glioblastoma. Notably, some derivatives demonstrate the ability to overcome resistance mechanisms in human glioblastoma cell lines, offering promise for improved therapeutic outcomes [].

Q5: Are there any concerns about the stability of this compound, especially in the context of pharmaceutical preparations?

A: Yes, this compound is susceptible to degradation upon exposure to light, particularly at temperatures of 4°C and 25°C []. This sensitivity highlights the importance of light-shielding measures during the preparation, storage, and administration of pharmaceutical formulations containing Dacarbazine (DTIC), to minimize the formation of this compound and potentially mitigate adverse effects [].

Q6: Does this compound have any effects on enzyme activity?

A: Research indicates that this compound can increase the activity of monoamine oxidase (MAO) in rat liver []. This finding, while requiring further investigation, highlights the potential for this compound to interact with enzymatic pathways and influence cellular processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.